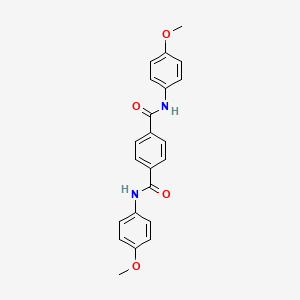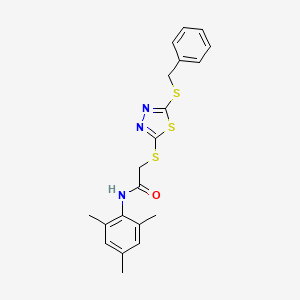
N,N'-Bis-(p-methoxyphenyl)terephthalamide
Overview
Description
N,N’-Bis-(p-methoxyphenyl)terephthalamide: is an organic compound with the molecular formula C22H20N2O4 and a molecular weight of 376.4052
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis-(p-methoxyphenyl)terephthalamide typically involves the reaction of terephthaloyl chloride with p-anisidine (p-methoxyaniline) in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for N,N’-Bis-(p-methoxyphenyl)terephthalamide are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: N,N’-Bis-(p-methoxyphenyl)terephthalamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation.
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: N,N’-Bis-(p-methoxyphenyl)terephthalamide is used as a building block in the synthesis of various polymers and advanced materials. Its unique structural properties make it suitable for creating high-performance materials .
Biology and Medicine: In biological research, this compound is studied for its potential interactions with biological molecules and its role in drug development. It may serve as a scaffold for designing new therapeutic agents .
Industry: In the industrial sector, N,N’-Bis-(p-methoxyphenyl)terephthalamide is used in the production of specialty chemicals and materials with specific properties, such as enhanced thermal stability and mechanical strength .
Mechanism of Action
The mechanism of action of N,N’-Bis-(p-methoxyphenyl)terephthalamide involves its interaction with specific molecular targets. The compound’s amide groups can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the aromatic rings can participate in π-π interactions, further modulating the activity of target molecules .
Comparison with Similar Compounds
- N,N’-Bis-(3-methoxyphenyl)terephthalamide
- N,N’-Bis-(4-methylthio)phenylterephthalamide
- N,N’-Bis-(2-methoxycarbonyl)phenylterephthalamide
Comparison: N,N’-Bis-(p-methoxyphenyl)terephthalamide is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct electronic and steric properties. This uniqueness makes it particularly suitable for applications requiring specific molecular interactions and stability .
Properties
IUPAC Name |
1-N,4-N-bis(4-methoxyphenyl)benzene-1,4-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-27-19-11-7-17(8-12-19)23-21(25)15-3-5-16(6-4-15)22(26)24-18-9-13-20(28-2)14-10-18/h3-14H,1-2H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHDKQSKXILKCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70221629 | |
| Record name | N,N'-Bis-(p-methoxyphenyl)terephthalamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70221629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7144-15-2 | |
| Record name | N,N'-Bis-(p-methoxyphenyl)terephthalamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007144152 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Terephthalanisidide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73490 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N'-Bis-(p-methoxyphenyl)terephthalamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70221629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-phenyl-1,3-thiazol-2-yl)-4'H-spiro[cyclohexane-1,3'-isoquinolin]-1'-amine](/img/structure/B3744566.png)
![1-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(2,4-dichlorophenyl)urea](/img/structure/B3744572.png)
![N-(3-methoxyphenyl)-N'-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3744577.png)

![trans-4-({[(4-Methylphenyl)sulfonyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B3744598.png)
![N-{(5Z)-5-[4-(dimethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-4-hydroxy-3-methoxybenzamide](/img/structure/B3744603.png)
![N-[4-(acetylamino)phenyl]-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3744611.png)
![1-(2,3-dimethyl-1H-indol-1-yl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B3744623.png)
![1-BENZYL-4-[1-(4-METHOXYPHENYL)PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERAZINE](/img/structure/B3744626.png)
![5-(4-chlorophenyl)-4-{[4-(methylsulfanyl)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B3744629.png)
![3-[(4-methoxyphenyl)amino]-2-piperidylnaphthalene-1,4-dione](/img/structure/B3744634.png)
![14-(4-acetylphenyl)-4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),15-pentaen-13-one](/img/structure/B3744650.png)
![4-(2-methoxyphenyl)-1-methyl-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3744657.png)
![5-[(4-HYDROXY-3-IODOPHENYL)METHYLENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE](/img/structure/B3744663.png)
